Clobetasol

Description

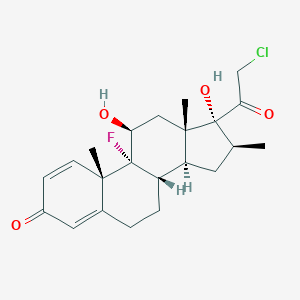

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048955 | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.42e-02 g/L | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25122-41-2, 25122-46-7 | |

| Record name | Clobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195.5 - 197 °C | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clobetasol Propionate's Mechanism of Action in Keratinocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, exerts profound anti-inflammatory, antiproliferative, and immunosuppressive effects on keratinocytes, the primary cell type of the epidermis. Its mechanism of action is primarily mediated through the intracellular glucocorticoid receptor (GR). Upon binding, the this compound propionate-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This guide provides a detailed examination of these molecular mechanisms, supported by available quantitative data and experimental protocols, to offer a comprehensive resource for research and development in dermatology.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The primary mechanism of this compound propionate in keratinocytes involves its function as a potent agonist of the glucocorticoid receptor.[1][2] This process can be delineated into several key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound propionate readily diffuses across the keratinocyte cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[1][2]

-

Conformational Change and Nuclear Translocation: This binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex. The activated this compound propionate-GR complex then translocates into the nucleus.[1]

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This interaction can either upregulate (transactivation) or downregulate (transrepression) gene expression.

Signaling Pathway Diagram: Glucocorticoid Receptor Activation

Anti-proliferative Effects on Keratinocytes

A hallmark of inflammatory skin diseases like psoriasis is the hyperproliferation of keratinocytes. This compound propionate effectively counteracts this by inhibiting DNA synthesis and cell division.[1][2]

Quantitative Data: Inhibition of Keratinocyte Proliferation

While specific IC50 values for this compound propionate on keratinocyte proliferation are not consistently reported across the literature, studies on human dermal fibroblasts provide an indication of its potent anti-proliferative activity.

| Cell Type | Assay | Concentration Range | Effect | Citation |

| Human Dermal Fibroblasts | MTT Assay | 0 - 0.2 µM | Dose- and time-dependent decrease in cell viability. | [3] |

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol is adapted for assessing the effect of this compound propionate on the proliferation of the human keratinocyte cell line, HaCaT.

1. Cell Culture and Seeding:

- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

- Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

2. This compound Propionate Treatment:

- Prepare a stock solution of this compound propionate in dimethyl sulfoxide (B87167) (DMSO).

- Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

- Replace the culture medium in the wells with the medium containing the different concentrations of this compound propionate. Include a vehicle control (medium with 0.1% DMSO).

- Incubate the cells for 24, 48, and 72 hours.

3. MTT Assay:

- After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate cell viability as a percentage of the vehicle-treated control.

- Plot a dose-response curve and determine the IC50 value (the concentration of this compound propionate that inhibits cell proliferation by 50%).

Workflow Diagram: MTT Assay

Anti-inflammatory and Immunosuppressive Actions

This compound propionate exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the expression of anti-inflammatory proteins.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound propionate has been shown to downregulate the expression of key pro-inflammatory cytokines in keratinocytes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] This is achieved through the transrepression of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Quantitative Data: Cytokine Inhibition

While comprehensive dose-response data for this compound propionate's effect on cytokine protein levels in keratinocytes is limited in publicly available literature, studies have demonstrated a reduction in the mRNA expression of several inflammatory genes.

| Gene | Cell Type | Treatment | Fold Change | Citation |

| 10 inflammation-related genes | Psoriatic scalp hair follicles | This compound propionate shampoo | Significant decrease | [4] |

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting keratinocytes, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. This compound propionate can interfere with this pathway, in part by upregulating the expression of IκBα.

Signaling Pathway Diagram: NF-κB Inhibition

Experimental Protocol: Western Blot for NF-κB p65 Subunit Nuclear Translocation

This protocol describes the analysis of the nuclear translocation of the p65 subunit of NF-κB in HaCaT cells treated with this compound propionate.

1. Cell Culture and Treatment:

- Culture and seed HaCaT cells as described in the MTT assay protocol.

- Pre-treat cells with various concentrations of this compound propionate (e.g., 0.1 µM, 1 µM) for 1 hour.

- Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) for 30 minutes. Include unstimulated and vehicle-treated controls.

2. Nuclear and Cytoplasmic Fractionation:

- Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.

3. Protein Quantification:

- Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

4. Western Blotting:

- Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To ensure proper fractionation and equal loading, probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

5. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the p65 signal in the nuclear fraction to the nuclear loading control and the p65 signal in the cytoplasmic fraction to the cytoplasmic loading control.

- Compare the nuclear-to-cytoplasmic ratio of p65 across different treatment groups.

Effects on Keratinocyte Differentiation

This compound propionate can also influence the differentiation of keratinocytes. While potent corticosteroids are known to cause skin atrophy with long-term use, which involves changes in epidermal thickness, their direct and nuanced effects on specific differentiation markers are an area of ongoing research. In some inflammatory contexts, they may help normalize the aberrant differentiation process seen in diseases like psoriasis.

Experimental Protocol: qPCR for Differentiation Markers (Involucrin and Filaggrin)

This protocol outlines the assessment of involucrin (B1238512) and filaggrin gene expression in HaCaT cells treated with this compound propionate.

1. Cell Culture and Treatment:

- Culture HaCaT cells in a low-calcium medium to maintain them in a proliferative, undifferentiated state.

- Induce differentiation by switching to a high-calcium medium (e.g., 1.2 mM CaCl2).

- Simultaneously treat the cells with different concentrations of this compound propionate for 48-72 hours.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the cells using a commercial RNA isolation kit.

- Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

- Perform qPCR using SYBR Green or TaqMan probes with primers specific for involucrin, filaggrin, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

- Use a thermal cycler to run the PCR reaction.

4. Data Analysis:

- Calculate the relative gene expression using the ΔΔCt method.

- Determine the fold change in involucrin and filaggrin expression in this compound propionate-treated cells compared to the untreated control.

Conclusion

This compound propionate's mechanism of action in keratinocytes is a multifaceted process centered on its interaction with the glucocorticoid receptor. This leads to a cascade of genomic effects that collectively suppress proliferation and inflammation while modulating differentiation. The provided data and protocols offer a framework for further investigation into the precise molecular interactions and for the development of novel therapeutic strategies in dermatology. Further research is warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound propionate on various keratinocyte functions and signaling pathways.

References

- 1. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear versus cytoplasmic IKKα signaling in keratinocytes leads to opposite skin phenotypes and inflammatory responses, and a different predisposition to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Clobetasol Signaling: A Technical Guide to Genomic and Non-Genomic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions. Its therapeutic efficacy stems from its profound ability to modulate cellular processes through a complex network of signaling pathways. While the classical genomic pathway, mediated by the glucocorticoid receptor (GR), has been extensively studied, emerging evidence highlights the significance of non-genomic signaling cascades in orchestrating the full spectrum of this compound's effects. This in-depth technical guide provides a comprehensive overview of both the genomic and non-genomic signaling pathways of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into the molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks.

Data Presentation

Quantitative data on this compound's signaling parameters are crucial for understanding its potency and mechanism of action. The following tables summarize available data from various studies.

Table 1: Pharmacokinetic Properties of this compound Propionate (0.05% Cream) in Psoriatic Skin

| Parameter | Lesional Skin (Day 1) | Non-Lesional Skin (Day 1) | Lesional Skin (Day 14) | Non-Lesional Skin (Day 14) |

| AUC 0-24h (ng·h/mL) | 0.854 ± 0.422 | 2.142 ± 1.993 | 2.768 ± 2.010 | 4.439 ± 4.602 |

Data adapted from a study on the kinetics of topically applied this compound-17-propionate in psoriatic skin.[1][2][3]

Table 2: In Vitro Anti-Inflammatory Activity of this compound Propionate

| Assay | Cell Line | Parameter | Value |

| NF-κB Inhibition | HaCaT keratinocytes | IC50 | Data not readily available in public domain. |

| Transrepression (MMP1 promoter) | HeLa | Potency (vs. novel agonist LEO 134310) | This compound propionate showed sub-to-low nanomolar potency.[4] |

| Transactivation (MMTV promoter) | HeLa | Potency (vs. novel agonist LEO 134310) | This compound propionate showed sub-to-low nanomolar potency.[4] |

Table 3: this compound Propionate Binding Affinity

| Receptor | Ligand | Binding Affinity (Kd) |

| Glucocorticoid Receptor (GR) | This compound Propionate | Specific Kd value not readily available in the public domain. |

| Smoothened (Smo) | This compound Propionate | Specific Kd value not readily available in the public domain. |

Genomic Signaling Pathway of this compound

The classical genomic pathway of this compound involves its interaction with the cytosolic glucocorticoid receptor (GR), leading to the modulation of gene expression. This pathway is responsible for the primary anti-inflammatory, immunosuppressive, and antiproliferative effects of this compound.

Mechanism:

-

Cellular Entry: Being lipophilic, this compound propionate readily diffuses across the cell membrane.

-

GR Binding and Activation: In the cytoplasm, this compound binds to the ligand-binding domain of the GR, which is complexed with heat shock proteins (HSPs) and immunophilins. This binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[5]

-

Dimerization and Nuclear Translocation: The activated GR monomers dimerize and translocate into the nucleus.

-

Gene Regulation: In the nucleus, the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Transactivation: Binding to positive GREs leads to the recruitment of coactivators and the initiation of transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1) and IκBα.[5][6]

-

Transrepression: The GR dimer can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This can occur through direct protein-protein interactions or by competing for coactivators.[5]

-

The net effect of this genomic signaling is a potent suppression of the inflammatory response.

Non-Genomic Signaling Pathways of this compound

Recent studies have revealed that this compound can also exert rapid effects through non-genomic pathways that do not involve direct gene transcription. These pathways are often initiated at the cell membrane and involve the modulation of intracellular signaling cascades.

Sonic Hedgehog (Shh) Pathway Activation

A novel non-genomic action of this compound involves the activation of the Sonic hedgehog (Shh) signaling pathway. This compound has been identified as an agonist of Smoothened (Smo), a key transmembrane protein in the Shh pathway.[7][8][9]

Mechanism:

-

Smoothened Agonism: this compound directly binds to and activates Smoothened, which is normally inhibited by the Patched (Ptch) receptor in the absence of the Shh ligand.[6][7][10]

-

Signal Transduction Cascade: Activation of Smo leads to the dissociation of a complex containing the transcription factor GLI family zinc finger (GLI) from Suppressor of Fused (SUFU).

-

GLI Nuclear Translocation: Uncomplexed GLI translocates to the nucleus.[8][11]

-

Target Gene Expression: In the nucleus, GLI acts as a transcriptional activator, promoting the expression of Shh target genes involved in cell proliferation, differentiation, and tissue repair.

This pathway may contribute to the regenerative and tissue-repair-promoting effects observed with this compound treatment.

Other Potential Non-Genomic Mechanisms

While the Shh pathway is a significant finding, other rapid, non-genomic effects of glucocorticoids have been described and may also be relevant to this compound's mechanism of action. These include:

-

Modulation of Ion Fluxes and Kinase Cascades: Glucocorticoids can rapidly alter intracellular calcium levels and activate various kinase pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways. These effects are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through non-specific interactions with the cell membrane.

-

Crosstalk with other Signaling Pathways: There is evidence of crosstalk between the GR and other signaling pathways, such as the mTOR pathway. The propionate moiety of this compound could potentially influence cellular metabolism through pathways that are independent of GR activation.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genomic and non-genomic signaling of this compound.

Protocol 1: Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Kd) of this compound propionate for the glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

[³H]-Dexamethasone (radioligand)

-

This compound propionate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate)

-

96-well microplates

-

Filter mats (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound propionate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound propionate in assay buffer.

-

Prepare a solution of [³H]-Dexamethasone in assay buffer at a concentration close to its Kd.

-

Prepare a solution of recombinant human GR in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Serial dilutions of this compound propionate or vehicle (for total binding) or a high concentration of unlabeled dexamethasone (B1670325) (for non-specific binding).

-

[³H]-Dexamethasone solution.

-

Recombinant human GR solution.

-

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound propionate concentration.

-

Determine the IC50 value (the concentration of this compound propionate that inhibits 50% of the specific binding of [³H]-Dexamethasone).

-

Calculate the Ki (dissociation constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To determine the inhibitory effect of this compound propionate on NF-κB activation.

Materials:

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound propionate

-

NF-κB activator (e.g., TNF-α or IL-1β)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HaCaT cells in appropriate medium.

-

Seed cells into 96-well plates.

-

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover and express the reporter gene (typically 24 hours).

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound propionate or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound propionate compared to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound propionate concentration to determine the IC50 value.

-

References

- 1. TalkMED AI Paper-TAP [tap.talkmed.com]

- 2. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound propionate | Glucocorticoid Receptor | P450 | TargetMol [targetmol.com]

- 7. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Modulates Adult Neural Stem Cell Growth via Canonical Hedgehog Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]

- 10. This compound and Halcinonide Act as Smoothened Agonists to Promote Myelin Gene Expression and RxRγ Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The crosstalk between the Notch, Wnt, and SHH signaling pathways in regulating the proliferation and regeneration of sensory progenitor cells in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aberrant NF-kappaB activity in HaCaT cells alters their response to UVB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Clobetasol Propionate and Glucocorticoid Receptor Interaction in Cutaneous Tissues: A Technical Guide

Abstract

Clobetasol propionate (B1217596) is a synthetic, super-potent topical corticosteroid that serves as a cornerstone in the dermatological treatment of severe inflammatory and hyperproliferative skin conditions such as psoriasis and eczema.[1][2] Its therapeutic efficacy is intrinsically linked to its high-affinity interaction with intracellular glucocorticoid receptors (GR) within skin cells.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound propionate's action, from receptor binding and activation to the subsequent genomic and non-genomic signaling cascades. It details the downstream effects on gene expression that culminate in its potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[4][5] Furthermore, this document summarizes key quantitative data from relevant studies and presents detailed protocols for essential experimental assays used to investigate these interactions, aimed at researchers, scientists, and professionals in drug development.

The Glucocorticoid Receptor (GR) in Skin

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors and is ubiquitously expressed in cutaneous tissues, including keratinocytes, fibroblasts, endothelial cells, and resident immune cells.[6] In its unliganded state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. This complex includes chaperone proteins like heat shock protein 90 (Hsp90) and various immunophilins, which maintain the receptor in an inactive conformation but primed for steroid binding.[7] The concentration and distribution of GR can vary by anatomical location and age, with the epidermis and papillary dermis containing significantly more receptors than the lower dermis.[8]

Molecular Mechanism of this compound Propionate Action

This compound propionate exerts its effects through two primary pathways: the well-characterized genomic pathway, which is responsible for its long-term effects, and a more rapid non-genomic pathway.[7]

The primary mechanism of this compound propionate involves the modulation of gene expression through the canonical genomic pathway.[1]

-

Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound propionate readily diffuses across the cell membrane into the cytoplasm of skin cells.[9] There, it binds to the ligand-binding domain of the inactive glucocorticoid receptor.[1][3]

-

Receptor Activation and Nuclear Translocation: This binding event induces a critical conformational change in the GR protein, causing the dissociation of the Hsp90 and other chaperone proteins.[7] The now-activated this compound-GR complex exposes a nuclear localization signal, facilitating its rapid translocation from the cytoplasm into the nucleus.[1][3]

-

DNA Binding and Gene Regulation: Inside the nucleus, two activated this compound-GR complexes typically form a homodimer. This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][10] This interaction can either activate or suppress gene transcription.

-

Transactivation: The GR dimer recruits co-activator proteins to the GRE, leading to an increase in the transcription of genes with anti-inflammatory properties. A key example is the upregulation of Annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][10][11]

-

Transrepression: The this compound-GR complex can also suppress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions where the GR monomer interferes with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.[6][10][12]

-

In addition to the slower genomic effects, glucocorticoids can initiate rapid, non-genomic signaling.[9] These effects occur within seconds to minutes and do not require gene transcription or protein synthesis.[13] Mechanisms include direct interaction with membrane-bound glucocorticoid receptors (mGR) or modulation of intracellular signaling cascades through the cytosolic GR, influencing ion fluxes and kinase pathways.[9][13] While less characterized for this compound specifically, this rapid pathway is thought to contribute to its immediate vasoconstrictive and some anti-inflammatory effects.[9]

Quantitative Analysis of this compound-GR Interaction

The high potency of this compound propionate is substantiated by quantitative data from clinical, gene expression, and pharmacokinetic studies.

Table 1: Summary of Clinical Efficacy in Plaque Psoriasis

| Study Parameter | This compound Propionate (0.05%) | Vehicle/Placebo | Timepoint | Citation |

|---|---|---|---|---|

| Treatment Success Rate | 87% | 28% | 2 Weeks | [14] |

| Clear/Almost Clear (Physician's Assessment) | 68% | 21% | 2 Weeks | [15] |

| Durable Response Post-Treatment | 44% remained "treatment success" | 4% | 4 Weeks |[14] |

Table 2: Modulation of Psoriasis-Related Gene Expression in Scalp Hair Follicles

| Gene Name | Function | Effect of this compound Propionate Treatment | Citation |

|---|---|---|---|

| IL8 | Pro-inflammatory chemokine, neutrophil attractant | Significantly Decreased | [16][17] |

| DEFB4A (β-defensin 4A) | Antimicrobial peptide, pro-inflammatory | Significantly Decreased | [16][17] |

| S100A7 (Psoriasin) | Pro-inflammatory cytokine, chemoattractant | Significantly Decreased | [16][17] |

| S100A9 | Pro-inflammatory, regulates immune response | Significantly Decreased | [16][17] |

| LCN2 (Lipocalin 2) | Pro-inflammatory mediator | Significantly Decreased | [16][17] |

| IFIT2 (ISG54) | Interferon-induced protein | Significantly Decreased | [16][17] |

| PBEF1 (NAMPT) | Pro-inflammatory cytokine | Significantly Decreased | [16][17] |

| HPSE (Heparanase) | Enzyme involved in inflammation | Significantly Decreased | [16][17] |

| PPARD (PPAR-delta) | Nuclear receptor involved in inflammation | Significantly Decreased |[16][17] |

Table 3: Skin Penetration and Pharmacokinetic Parameters

| Parameter | Finding | Implication | Citation |

|---|---|---|---|

| Penetration in Lesional vs. Normal Skin | Plasma concentrations are ~3.7-fold higher when applied to lesional (atopic dermatitis) vs. normal skin. | Impaired skin barrier function significantly increases systemic absorption. | [18] |

| Penetration into Psoriatic Skin | Initial penetration is slower into thickened psoriatic stratum corneum, which may act as a trap compartment. | The drug reservoir effect in the stratum corneum is pronounced. | [19] |

| Accumulation in Epidermis | This compound propionate 0.025% cream accumulates primarily in the epidermis, not the dermis. | Lower strength formulations may offer a better safety profile by limiting dermal exposure. | [20] |

| Formulation Impact (NLCs) | Nanostructured Lipid Carriers (NLCs) lead to higher drug accumulation in the stratum corneum compared to aqueous solutions. | Advanced formulations can enhance topical targeting and drug retention. |[21] |

Key Experimental Protocols

Investigating the interaction between this compound propionate and the GR requires specialized in vitro assays. Below are methodologies for key experiments.

This assay quantifies the affinity of a test compound (this compound) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand. A high-affinity compound will displace the fluorescent ligand, causing it to tumble more freely in solution and resulting in a lower fluorescence polarization (FP) value.

Protocol:

-

Reagent Preparation:

-

Prepare a 4X solution of purified, recombinant human GR protein in a suitable screening buffer.

-

Prepare a 4X solution of a fluorescent glucocorticoid tracer (e.g., Fluormone™ GS Red) in the same buffer.

-

Prepare serial dilutions of the test compound (this compound propionate) and a known control (e.g., dexamethasone) in buffer, typically in a 96-well or 384-well plate.

-

-

Assay Procedure:

-

To the wells containing the serially diluted compounds, add the 4X fluorescent tracer solution and mix gently.

-

Initiate the binding reaction by adding the 4X GR protein solution to all wells. The final reaction volume will contain 1X concentrations of all components.

-

Include negative controls (tracer + GR, no competitor) for maximum polarization and positive controls (tracer + GR + saturating concentration of a known competitor) for minimum polarization.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours in the dark to allow the binding reaction to reach equilibrium.[22]

-

Measurement: Read the fluorescence polarization values of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

This cell-based assay visually confirms and quantifies the ability of a compound to induce the translocation of GR from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture: Plate U2OS cells (or another suitable cell line) stably expressing a fluorescently tagged GR protein (e.g., EGFP-GR) into a multi-well imaging plate (e.g., 96-well). Allow cells to attach and grow for 18-24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound propionate or control compounds. Include a vehicle-only control.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C and 5% CO2 to allow for receptor translocation.[2]

-

Fixation and Staining:

-

Fix the cells with a solution of 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Stain the cell nuclei with a DNA dye such as Hoechst or DAPI.

-

-

Imaging: Acquire images of both the nuclear stain (e.g., blue channel) and the EGFP-GR (e.g., green channel) for each well using a high-content automated microscope.

-

Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain. Quantify the fluorescence intensity of EGFP-GR in both compartments. The primary output is the ratio or difference between nuclear and cytoplasmic fluorescence, which indicates the extent of translocation.[2]

ChIP-qPCR is used to identify and quantify the binding of the activated GR to the promoter regions of specific target genes in vivo.

Protocol:

-

Cell Treatment and Cross-linking: Treat skin cells (e.g., primary keratinocytes) with this compound propionate or a vehicle control. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[23]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and sonicate or enzymatically digest the chromatin to generate DNA fragments of 200-1000 base pairs.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads to reduce nonspecific binding.

-

Incubate the lysate overnight with an antibody specific to the glucocorticoid receptor. A negative control IP with a non-specific IgG should also be performed.

-

Add protein A/G beads to capture the antibody-GR-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify a known GRE-containing region of a target gene (e.g., the promoter of Annexin A1). The amount of amplified product reflects the amount of GR that was bound to that specific DNA region. Data is typically normalized to the input (non-precipitated) chromatin.[23]

References

- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the glucocorticoid receptor in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Articles [globalrx.com]

- 12. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.mdedge.com [cdn.mdedge.com]

- 15. researchgate.net [researchgate.net]

- 16. accessdermatology.com [accessdermatology.com]

- 17. Gene expression profiling in psoriatic scalp hair follicles: this compound propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterizing local and systemic exposure to this compound propionate in healthy subjects and patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijord.com [ijord.com]

- 21. scielo.br [scielo.br]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

In Vitro Anti-Proliferative Effects of Clobetasol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of the potent synthetic corticosteroid, Clobetasol. The document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular signaling pathways.

Introduction

This compound is a high-potency glucocorticoid widely used in dermatology for its anti-inflammatory and immunosuppressive properties.[1][2] Beyond these established functions, emerging in vitro evidence demonstrates its significant anti-proliferative activities across various cell types, including keratinocytes and cancer cell lines. This guide explores the mechanisms and experimental validation of these effects, offering valuable insights for researchers in oncology and dermatology.

This compound's primary mechanism of action involves its binding to cytosolic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the expression of target genes, leading to the inhibition of cell growth and induction of apoptosis.[1] A key aspect of its anti-proliferative action is the inhibition of DNA synthesis and mitosis.[3]

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been quantified in various cell lines. The following tables summarize key findings from in vitro studies.

| Cell Line | Cell Type | Assay | Key Findings | Reference |

| UMSCV-4 | Vulvar Cancer | MTT Assay | Cell viability decreased to 50% after 3 days of treatment with 10⁻⁷ M this compound. | [4] |

| BrdU Incorporation | DNA synthesis was significantly reduced, with only 15% of cells incorporating BrdU after 7 days of treatment, compared to 35% in cells recovering from treatment. | [4] | ||

| HaCaT | Keratinocytes | MTT Assay | At a concentration of 10⁻⁴M, this compound demonstrated a clear cytotoxic effect and was ranked among the more potent topical corticosteroids in terms of anti-proliferative activity. | [5] |

| AsPC-1 | Pancreatic Cancer | Luciferase Assay | This compound propionate (B1217596) selectively inhibits CYP3A5 with an IC50 of 0.206 μM. In AsPC-1 cells, it inhibited doxycycline-induced CYP3A5 activity with an IC50 of 0.021 μM. | [6] |

Table 1: Summary of this compound's Anti-Proliferative Effects on Various Cell Lines.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| HaCaT | Control | Not specified | Not specified | Not specified | [5] |

| This compound (10⁻⁴M) | Not specified | Arrest | Not specified | [5] |

Table 2: Effect of this compound on Cell Cycle Progression in HaCaT Cells. Note: While the study confirmed S-phase arrest, specific percentage distributions were not provided.

Key Signaling Pathways

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways.

Glucocorticoid Receptor-Mediated Gene Regulation

The canonical pathway for this compound's action begins with its binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events leading to changes in gene expression that ultimately suppress cell proliferation.

References

- 1. What is the mechanism of this compound Propionate? [synapse.patsnap.com]

- 2. This compound propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound propionate is a heme-mediated selective inhibitor of human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Clobetasol's Role in Modulating Immune Cell Function in Dermatological Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobetasol propionate (B1217596) is a high-potency, synthetic corticosteroid widely utilized in dermatology for its profound anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2][3] It is classified as a Class I "super-potent" topical corticosteroid, making it a cornerstone for managing severe, corticosteroid-responsive dermatoses such as psoriasis, severe eczema, and lichen planus.[4][5] This guide provides a detailed examination of the molecular mechanisms through which this compound modulates immune cell function, supported by data from established dermatological models, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of this compound involves its action as a glucocorticoid receptor (GR) agonist.[2][4] The lipophilic nature of this compound allows it to diffuse across the cell membrane and bind to GRs residing in the cytoplasm.[2][6] This binding event initiates a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2]

Once in the nucleus, the this compound-GR complex modulates gene expression through two principal pathways:

-

Transactivation: The complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This action upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the synthesis of prostaglandins (B1171923) and leukotrienes), and anti-inflammatory cytokines.[2]

-

Transrepression: More critical to its anti-inflammatory effect, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] By tethering to these factors, the GR complex prevents them from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]

Caption: this compound's genomic mechanism of action in a target cell.

Modulation of Key Immune Cells

This compound's therapeutic efficacy stems from its ability to suppress the function of multiple immune cell types that orchestrate inflammation in the skin.[2]

T-Lymphocytes

T-cells are central to the pathogenesis of many inflammatory dermatoses. This compound exerts potent inhibitory effects on T-cells by:

-

Suppressing Proliferation and Inducing Apoptosis: It can inhibit the proliferation of T-lymphocytes and induce programmed cell death, thereby reducing the number of pathogenic T-cells in skin lesions.[3][10]

-

Inhibiting Cytokine Production: It significantly reduces the production of key pro-inflammatory cytokines from T-helper subsets, including IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17). The IL-23/IL-17 axis is a critical target in psoriasis.[11][12]

Dendritic Cells (DCs)

As the most potent antigen-presenting cells, DCs are crucial for initiating T-cell responses. This compound modulates DC function by:

-

Inhibiting Maturation: Corticosteroids can arrest the maturation of DCs.[13] Treatment with glucocorticoids like dexamethasone (B1670325) inhibits the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC-II on DCs, rendering them less capable of activating naive T-cells.[14][15]

-

Altering Cytokine Secretion: It suppresses the production of IL-12 by DCs, a cytokine essential for Th1 polarization.[15]

Macrophages

Macrophages contribute to both the initiation and resolution of inflammation. This compound can influence their function by:

-

Promoting M2 Polarization: In inflammatory conditions, there is often an imbalance favoring pro-inflammatory M1 macrophages.[16] Glucocorticoids can promote a shift towards the anti-inflammatory, pro-resolving M2 phenotype, which is associated with tissue repair.[17][18]

-

Reducing Inflammatory Mediators: It inhibits the production of pro-inflammatory mediators by macrophages, including cytokines like TNF-α and IL-6.[16]

Application in Dermatological Models

The efficacy of this compound is extensively validated in preclinical dermatological models that mimic human diseases.

Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Inflammation Model

This is a widely used model where topical application of IMQ, a Toll-like receptor 7/8 agonist, induces an IL-23/IL-17-dependent inflammatory response in mouse skin that closely resembles human plaque psoriasis.[12][19] Key features include erythema, scaling, epidermal hyperplasia (acanthosis), and infiltration of T-cells and other leukocytes.[19][20]

-

Animals: BALB/c or C57BL/6 mice (female, 8-10 weeks old).

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and one ear for 5-7 consecutive days.[12]

-

Treatment: this compound propionate (e.g., 0.05% ointment) or a vehicle control is applied topically to the inflamed areas daily, typically starting 24-48 hours after the first IMQ application.[20]

-

Assessments:

-

Macroscopic Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).[12][20]

-

Physical Measurements: Ear thickness is measured daily with a digital caliper as a quantitative indicator of inflammation.[11][19]

-

Histology: At the end of the experiment, skin biopsies are collected for Hematoxylin and Eosin (H&E) staining to quantify epidermal thickness and assess immune cell infiltration.[11][19]

-

Molecular Analysis: RNA or protein can be extracted from skin samples to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, TNF-α) via RT-qPCR or ELISA.[11]

-

| Parameter | Vehicle Control (IMQ only) | This compound Treatment (IMQ + CP) | % Reduction | Reference |

| Epidermal Thickness (µm) | 58.9 ± 2.1 | 34.0 ± 2.0 | 42.3% | [11] |

| PASI Score (Day 5) | 9.4 ± 0.4 | 2.4 ± 0.3 | 74.5% | [11] |

| IL-17A Gene Expression | Upregulated | Abolished | >90% | [11] |

| IL-17F Gene Expression | Upregulated | Abolished | >90% | [11] |

| (Data presented as mean ± SD from a rat model) |

Allergic Contact Dermatitis (ACD) Model

This model mimics the T-cell mediated inflammatory response seen in human allergic contact dermatitis.

-

Animals: Wistar rats or mice.

-

Sensitization: An allergen, such as 5% Nickel Sulfate (NiSO₄) in a vehicle like vaseline, is applied to a shaved area of the abdomen.[21]

-

Challenge: After a sensitization period (e.g., 6 days), the same allergen is applied to the ears to elicit an inflammatory response.[21]

-

Treatment: this compound propionate or vehicle is applied topically to the challenged ears.

-

Assessments:

-

Ear Swelling: Ear thickness is measured before and at various time points after the challenge.

-

Histological Analysis: Ear tissue is examined for edema and cellular infiltration.

-

Biochemical Markers: Tissue homogenates can be analyzed for markers of oxidative stress or inflammation.[21]

-

| Formulation (CP Concentration) | % Inhibition of Edema | Reference |

| Commercial Cream (0.05%) | 49.3% | [22] |

| Nanoemulsion Gel (0.05%) | 84.55% | [23] |

| Nanoparticle-in-gel (0.005%) | 60.0% | [22] |

| (Note: Data shows that advanced formulations can enhance efficacy even at lower concentrations.) |

Experimental Workflows

Visualizing the workflow for in vitro and in vivo studies helps in understanding the experimental design.

Caption: A typical experimental workflow for an in vivo dermatological model.

Conclusion

This compound propionate remains a vital therapeutic agent in dermatology due to its potent and multifaceted modulation of the immune system. Its efficacy is rooted in its function as a powerful GR agonist, leading to the transrepression of key pro-inflammatory transcription factors like NF-κB and AP-1 and the subsequent suppression of T-cells, dendritic cells, and M1 macrophages. Preclinical dermatological models, particularly the IMQ-induced psoriasis model, provide robust platforms for quantifying its anti-inflammatory and antiproliferative effects and serve as essential tools for the development of novel formulations and next-generation immunomodulatory therapies. A thorough understanding of these mechanisms and experimental models is critical for professionals engaged in dermatological research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound Propionate? [synapse.patsnap.com]

- 3. Novel Dermal Delivery Cargos of this compound Propionate: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of this compound and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Differential effects of corticosteroids during different stages of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dexamethasone inhibits dendritic cell maturation by redirecting differentiation of a subset of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in the study of macrophage polarization in inflammatory immune skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of macrophage polarisation in skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Modulating M1/M2 macrophage polarization with plant metabolites: a therapeutic strategy for rheumatoid arthritis [frontiersin.org]

- 19. mlm-labs.com [mlm-labs.com]

- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 21. tandfonline.com [tandfonline.com]

- 22. In Vivo Assessment of this compound Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhancement of Anti-Dermatitis Potential of this compound Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Clobetasol Propionate in Autoimmune Skin Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol propionate (B1217596), a high-potency synthetic corticosteroid, is a cornerstone in the topical treatment of autoimmune skin disorders such as psoriasis and eczema. Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties. This technical guide delineates the molecular mechanisms of action of this compound propionate, focusing on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects that modulate cutaneous inflammatory responses. We will explore its impact on key signaling pathways, including NF-κB, AP-1, and JAK-STAT, and present available quantitative data on its bioactivity. Furthermore, this guide provides detailed experimental protocols for assays crucial to elucidating the molecular targets and mechanisms of glucocorticoids in dermatological research.

Introduction

Autoimmune skin disorders are characterized by a dysregulated immune response targeting cutaneous antigens, leading to chronic inflammation and tissue damage. Psoriasis, eczema (atopic dermatitis), and lichen planus are prominent examples where immune-mediated inflammation drives the clinical phenotype of erythematous, pruritic, and often painful skin lesions.[1][2] this compound propionate is a widely prescribed topical corticosteroid that effectively manages the signs and symptoms of these conditions.[3][4] Its primary mode of action involves binding to and activating the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[4][5] This interaction initiates a cascade of molecular events that ultimately suppress the inflammatory milieu in the skin.

The Glucocorticoid Receptor: The Primary Molecular Target

The biologic effects of this compound propionate are primarily mediated through its binding to the cytosolic glucocorticoid receptor.[4][5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.[6]

Transactivation: Upregulation of Anti-inflammatory Genes

As a homodimer, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This binding leads to the increased transcription of genes with anti-inflammatory properties, such as:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]

-

Dual-specificity phosphatase 1 (DUSP1): This phosphatase dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of pro-inflammatory signaling pathways.

-

Inhibitor of κBα (IκBα): Increased expression of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm.

Transrepression: Downregulation of Pro-inflammatory Mediators

The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, thereby repressing the expression of their target genes. This is a crucial mechanism for the anti-inflammatory effects of this compound. Key transcription factors targeted by this transrepression include:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Activator Protein-1 (AP-1): This transcription factor is involved in cell proliferation, differentiation, and inflammation.

By inhibiting NF-κB and AP-1, this compound propionate effectively reduces the production of a wide array of inflammatory mediators, including interleukins (IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[5]

Quantitative Data on this compound Propionate Bioactivity

| Parameter | Value | Target | Assay System | Reference |

| EC50 (GR Binding) | 14 nM (for a non-steroidal GR agonist, LEO 134310) | Glucocorticoid Receptor | Fluorescence Polarization Assay | [7] |

| EC50 (Transrepression) | 1.2 nM (for a non-steroidal GR agonist, LEO 134310) | AP-1 mediated transcription | HeLa reporter cell line | [7] |

| EC50 (Transactivation) | 410 nM (for a non-steroidal GR agonist, LEO 134310) | MMTV promoter-driven transcription | HeLa reporter cell line | [7] |

| IC50 | 0.206 μM | CYP3A5 | Enzymatic Assay | |

| IC50 | 15.6 μM | CYP3A4 | Enzymatic Assay |

Table 1: In Vitro Bioactivity of Glucocorticoid Receptor Ligands. These values for a non-steroidal GR agonist illustrate the potency of GR ligands in binding and modulating receptor activity. This compound propionate is considered a high-potency corticosteroid, suggesting it would have high affinity and potent effects in similar assays.

| Gene | Fold Change (Psoriatic vs. Healthy) | Effect of this compound Propionate | Reference |

| IL-8 | Increased | Normalized | [8] |

| DEFB4 | Increased | Normalized | [8] |

| S100A7 | Increased | Normalized | [8] |

| S100A9 | Increased | Normalized | [8] |

| S100A12 | Increased | Normalized | [8] |

| LCN2 | Increased | Normalized | [8] |

| IFIT2 | Increased | Normalized | [8] |

| PBEF1 | Increased | Normalized | [8] |

| HPSE | Increased | Normalized | [8] |

| PPARD | Increased | Normalized | [8] |

Table 2: this compound Propionate-Mediated Normalization of Gene Expression in Psoriatic Scalp Hair Follicles. This table highlights the ability of this compound propionate to reverse the pro-inflammatory gene expression signature in a clinical setting.

Modulation of Key Signaling Pathways

This compound propionate exerts its profound anti-inflammatory effects by modulating several critical intracellular signaling pathways that are hyperactivated in autoimmune skin diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a central driver of inflammation in autoimmune skin disorders. This compound propionate inhibits this pathway through multiple mechanisms:

-

Increased IκBα expression: As mentioned, GR transactivation leads to higher levels of IκBα, which binds to NF-κB and retains it in an inactive state in the cytoplasm.

-

Direct interaction with NF-κB subunits: The this compound-GR complex can directly bind to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity.

AP-1 Signaling Pathway

The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is also a key player in skin inflammation and keratinocyte hyperproliferation. This compound propionate inhibits AP-1 activity primarily through direct protein-protein interactions between the GR and components of the AP-1 complex, preventing AP-1 from binding to its DNA response elements.

References

- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic Network Interactions in Human Skin Treated with Topical Glucocorticoid this compound Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of this compound-17-Propionate in Psoriatic Lesional and Non-Lesional Skin Assessed by Dermal Open Flow Microperfusion with Time and Space Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. TalkMED AI Paper-TAP [tap.talkmed.com]

- 6. Transcriptomic network interactions in the human skin treated with topical glucocorticoid this compound propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression profiling in psoriatic scalp hair follicles: this compound propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobetasol's Modulation of the Sonic Hedgehog Signaling Pathway in Neural Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the synthetic glucocorticoid Clobetasol and the Sonic Hedgehog (Shh) signaling pathway, with a specific focus on its effects on neural stem cells (NSCs). This compound has been identified as a potent activator of the Shh pathway, acting as an agonist for the Smoothened (Smo) receptor. This activation promotes NSC proliferation and directs their differentiation, highlighting its potential as a therapeutic agent for neurodegenerative disorders and regenerative medicine. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Sonic Hedgehog Pathway in Neural Stem Cell Fate

The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development, particularly in the central nervous system (CNS), where it governs cell fate, patterning, and proliferation.[1][2][3] In the adult brain, the Shh pathway remains active, playing a crucial role in the maintenance and function of neural stem cells (NSCs).[1][2][3] The canonical Shh pathway is initiated by the binding of the Shh ligand to its receptor, Patched1 (Ptch1). This binding relieves the inhibition that Ptch1 exerts on the 7-transmembrane protein Smoothened (Smo). The subsequent activation of Smo triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[4][5] Once in the nucleus, Gli proteins regulate the transcription of target genes that control cell proliferation, differentiation, and survival.

Recent studies have identified this compound, an FDA-approved glucocorticoid, as a non-canonical activator of the Shh pathway.[3][4] this compound acts as a Smo agonist, directly binding to and activating the Smo receptor, thereby initiating the downstream signaling cascade independently of the Shh ligand.[1][2][3][4] This discovery has opened new avenues for investigating this compound's potential in neuroregenerative medicine.

This compound's Mechanism of Action: A Smoothened Agonist

This compound's primary mechanism of action in the context of the Shh pathway is its direct agonistic activity on the Smoothened receptor.[1][3][4] This interaction bypasses the need for the Shh ligand and its binding to the Ptch1 receptor. By activating Smo, this compound triggers the canonical downstream signaling events, leading to the nuclear translocation of Gli transcription factors and the subsequent expression of Shh target genes.[2][3][4] This Smo-dependent activation has been confirmed through experiments showing that the effects of this compound on NSCs can be abolished by co-treatment with a Smo antagonist, such as cyclopamine.[2][3][4]

A key experiment confirming this direct engagement is the Cellular Thermal Shift Assay (CETSA), which demonstrated that this compound stabilizes the Smo protein, indicating direct ligand binding.[3][4]

Quantitative Effects of this compound on Neural Stem Cells

The activation of the Shh pathway by this compound has significant and measurable effects on NSC behavior, primarily influencing their proliferation and differentiation.

Effects on NSC Proliferation and Viability

Studies have consistently shown that this compound treatment increases the proliferation and viability of NSCs.[3][6][7] This is often measured through MTT assays, which assess metabolic activity as an indicator of cell viability, and by observing the rate of cell growth and the size of neurospheres (clusters of NSCs).

Table 1: Effect of this compound on NSC Proliferation and Growth

| Parameter | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|

| Metabolic Activity (MTT Assay) | This compound | 5 µM | Significant increase in MTT turnover compared to control | [3][4] |

| Rate of Cell Growth (RCG) | This compound | 5 µM | Approximately doubled the RCG of NSCs compared to control | [4] |

| Neurosphere Diameter | This compound | 5 µM | Significant increase in diameter after 4 days (100.0 ± 2.4 µm vs. 79.5 ± 1.9 µm for control) | [4] |

| NSC Viability | this compound | 5 µM & 10 µM | Significantly increased NSC viability compared to DMSO control |[6][7] |

Effects on NSC Differentiation

This compound not only promotes NSC proliferation but also directs their differentiation into specific neural lineages. It has been shown to enhance differentiation into neurons and oligodendrocytes while concurrently inhibiting the formation of astrocytes.[6][7][8]

Table 2: Effect of this compound on NSC Differentiation

| Differentiated Cell Type | Marker | Treatment Concentration | Outcome | Reference |

|---|---|---|---|---|